Azelastine hydrochloride
Übersicht
Beschreibung
Azelastine hydrochloride is a second-generation antihistamine primarily used to treat allergic rhinitis and allergic conjunctivitis. It is available in various forms, including nasal sprays and eye drops. This compound works by blocking histamine receptors, thereby reducing allergic symptoms such as sneezing, itching, and runny nose .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azelastine hydrochloride involves several steps. The primary raw materials used are benzoyl hydrazine and 1-methylhexahydroazepin-4-one. These compounds undergo condensation and reduction using sodium borohydride to form an intermediate compound. This intermediate is then salified with hydrochloric acid to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization and purification steps to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Azelastine hydrochloride undergoes several types of chemical reactions, including:
Reduction: The initial synthesis involves the reduction of intermediate compounds using sodium borohydride.
Substitution: Various substitution reactions occur during the synthesis process to introduce functional groups.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes are involved in the oxidative metabolism of this compound.
Reduction: Sodium borohydride is commonly used as a reducing agent in the synthesis.
Substitution: Organic acids and other reagents are used to facilitate substitution reactions.
Major Products Formed
Desmethylazelastine: The primary active metabolite formed through oxidative metabolism.
Intermediate Compounds: Various intermediates are formed during the synthesis process, which are further processed to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Azelastine hydrochloride exerts its effects by blocking histamine H1 receptors on effector cells, thereby inhibiting the release of histamine and other inflammatory mediators. This action reduces the symptoms of allergic reactions, such as itching, sneezing, and runny nose. Additionally, this compound stabilizes mast cells and inhibits the release of other inflammatory substances, providing both immediate and long-term relief .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetirizine: Another second-generation antihistamine used to treat allergic conditions.
Loratadine: A widely used antihistamine for treating allergies.
Fexofenadine: Known for its non-sedative properties and used in allergy treatment.
Uniqueness of Azelastine Hydrochloride
This compound is unique due to its dual action as both an antihistamine and a mast cell stabilizer. This dual mechanism provides rapid relief from allergic symptoms and long-term control of inflammation. Additionally, its availability in various formulations, such as nasal sprays and eye drops, makes it versatile for treating different allergic conditions .
Biologische Aktivität
Azelastine hydrochloride is a second-generation antihistamine primarily used for the treatment of allergic rhinitis and other allergic conditions. It exhibits a range of biological activities that extend beyond simple H1-receptor antagonism, making it a significant compound in both clinical and research settings. This article delves into the pharmacological properties, mechanisms of action, clinical efficacy, and recent research findings related to this compound.
Azelastine acts predominantly as an H1-receptor antagonist , which helps alleviate symptoms associated with allergic reactions. However, its biological activity encompasses several additional mechanisms:
- Mast Cell Stabilization : Azelastine inhibits the release of inflammatory mediators such as interleukin-6, tryptase, histamine, and TNF-alpha from mast cells .
- Inhibition of Leukotriene Production : It reduces leukotriene levels in nasal lavage fluid, thereby diminishing inflammation in allergic rhinitis .
- Impact on Other Mediators : Azelastine also lowers concentrations of substance P and bradykinin, both implicated in nasal itching and sneezing .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic efficacy:
Parameter | Value |
---|---|
Systemic Bioavailability | ~40% (intranasal) |
Cmax (Maximum Plasma Concentration) | 2-3 hours post-administration |
Volume of Distribution | 14.5 L/kg |
Half-life | 22 hours |
Protein Binding | 88% (azelastine), 97% (desmethylazelastine) |
Route of Elimination | ~75% excreted in feces |
Azelastine is metabolized by the cytochrome P450 enzyme system, primarily through CYP3A4, CYP2D6, and CYP1A2 pathways .
Clinical Efficacy
Numerous studies have evaluated the effectiveness of azelastine in treating allergic rhinitis. Key findings include:
- Symptom Relief : In a large-scale study involving 4364 patients using azelastine nasal spray, 78% reported complete control of post-nasal drip, with significant improvements in other symptoms like sneezing and nasal congestion .
- Combination Therapy : Azelastine has shown enhanced efficacy when used in combination with fluticasone propionate, providing greater relief than either agent alone for moderate-to-severe rhinitis .
Recent Research Findings
Recent studies have expanded the understanding of azelastine's biological activity beyond allergy treatment:
- Antiviral Activity : Research indicates that azelastine exhibits antiviral properties against SARS-CoV-2 by binding to the ACE2 receptor and inhibiting viral replication through interaction with sigma-1 receptors . A phase 2 clinical study showed that patients receiving azelastine nasal spray had reduced viral loads compared to placebo .
- In Vitro Studies : Azelastine has demonstrated activity against various inflammatory mediators and has been shown to inhibit the main protease of SARS-CoV-2 in laboratory settings .
Case Studies
Several case studies highlight the practical implications of azelastine's use:
- Case Study on Allergic Rhinitis : A double-blind study involving 610 patients indicated that azelastine-fluticasone combination therapy significantly improved nasal symptoms compared to monotherapy .
- SARS-CoV-2 Infection : In a randomized trial with 90 patients, those treated with azelastine showed a significant reduction in viral load over an 11-day period compared to those receiving placebo or lower concentrations .
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJAJYAHJQIWNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58581-89-8 (Parent) | |
Record name | Azelastine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037932960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azelastine hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079307930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045945 | |
Record name | Azelastine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79307-93-0, 37932-96-0, 58581-89-8 | |
Record name | Azelastine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79307-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)-phthalazinone hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37932-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azelastine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037932960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azelastine hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079307930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZELASTINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Azelastine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (RS)-4-(4-chloro-benzyl)2-(1-methylazepan-4-yl)phtalazin-1(2H)-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZELASTINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L591QR10I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.